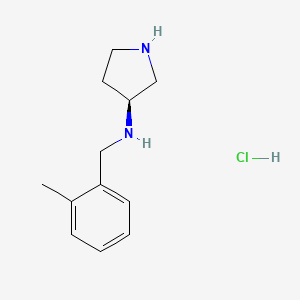

(S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride

Description

Properties

IUPAC Name |

(3S)-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-11(10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKKTYPLOYIOPZ-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CN[C@H]2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine. Substitution reactions can result in a variety of substituted pyrrolidine or benzyl derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

(S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride serves as a valuable building block in the synthesis of more complex organic molecules. Its chiral nature allows it to be used in asymmetric synthesis, where it can help create enantiomerically pure compounds essential for pharmaceutical development. The compound can participate in various reactions, including nucleophilic substitutions and cyclizations, making it a crucial intermediate in synthetic pathways.

Synthetic Routes:

The synthesis typically involves the reaction of pyrrolidine with 2-methylbenzyl chloride under basic conditions. This reaction can be optimized using continuous flow reactors to enhance yield and purity, indicating its industrial relevance as well.

Biological Research

Pharmacological Studies:

Research indicates that (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride may exhibit various biological activities. Its interaction with specific molecular targets allows it to modulate biological pathways, which is crucial for drug development. For instance, studies have shown that compounds derived from pyrrolidine structures can act as inhibitors of viral infections, such as respiratory syncytial virus (RSV) .

Mechanism of Action:

The mechanism of action involves binding to receptors or enzymes, thereby influencing cellular signaling pathways. The compound's ability to affect these pathways makes it a candidate for further investigation in therapeutic applications.

Medicinal Applications

Drug Development:

(S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride is being explored for its potential use in developing new drugs. Its role as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological conditions and infections, highlights its importance in medicinal chemistry. The compound's unique properties may lead to the discovery of novel therapeutic agents .

Case Studies:

Several studies have focused on the pharmacological profiles of compounds related to (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride. For example, research has demonstrated that derivatives of pyrrolidine can serve as effective analgesics or antibiotics, showcasing the compound's potential utility in treating various health conditions .

Industrial Applications

Specialty Chemicals Production:

In addition to its research applications, (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride is used in producing specialty chemicals and as an intermediate in industrial processes. Its chemical stability and reactivity make it suitable for large-scale production methods.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; used in asymmetric synthesis. |

| Biological Research | Potential inhibitor of viral infections; modulates biological pathways. |

| Medicinal Applications | Intermediate for drug development; explored for analgesic and antibiotic properties. |

| Industrial Use | Production of specialty chemicals; scalable synthesis methods available. |

Mechanism of Action

The mechanism of action of (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Ortho-substituted derivatives (e.g., 2-methylbenzyl) exhibit steric effects that may hinder binding to flat receptor surfaces compared to para-substituted analogues (e.g., 4-methylbenzyl) .

- Complexity : Addition of heterocycles (e.g., nitrothiophene in ) introduces polarizable π-systems, favoring interactions with aromatic residues in enzymes or receptors .

Enantiomeric and Pyrimidine-Based Analogues

Key Observations :

- Enantiomeric Differences : The (S)-enantiomer of the target compound may exhibit distinct binding kinetics compared to (R)-configured analogues (e.g., ), emphasizing the role of chirality in pharmacological activity .

- Pyrimidine vs. Benzyl : Pyrimidine-containing derivatives () prioritize hydrogen-bonding interactions, whereas benzyl-substituted compounds favor hydrophobic interactions .

Pharmacologically Relevant Analogues

The compound LY2389575 ((3S)-1-(5-bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine methanesulfonate), a group II mGlu receptor negative allosteric modulator, shares structural similarities with the target compound. Its bromopyrimidine and dichlorobenzyl groups enhance binding affinity but reduce oral bioavailability compared to simpler benzyl derivatives .

Biological Activity

(S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride is a chiral compound belonging to the pyrrolidine class, which has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

(S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride features a pyrrolidine ring substituted with a 2-methylbenzyl group. Its molecular formula is CHClN, with a molecular weight of approximately 227.74 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and pharmaceuticals.

The biological activity of (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride is primarily mediated through its interaction with specific molecular targets in biological systems. The compound can modulate the activity of receptors and enzymes, affecting various cellular pathways. The precise mechanisms depend on the biological context and concentration used.

2. Anticancer Potential

Pyrrolidine derivatives have been investigated for their anticancer activities. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines, including A549 cells (lung cancer) and PDAC cells (pancreatic ductal adenocarcinoma). For example, related compounds have shown GI50 values in the nanomolar range . While direct studies on (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride are necessary, its structural characteristics may confer similar properties.

3. Neurological Effects

Preliminary research suggests that this compound may influence neurotransmitter levels, potentially enhancing cognitive functions such as memory and learning. This aspect warrants further investigation to elucidate its pharmacological potential in treating neurological disorders.

Research Findings and Case Studies

Q & A

Q. How can the identity and purity of (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride be confirmed experimentally?

Methodological Answer:

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the stereochemistry and substituent positions. Compare spectral data with literature or computational predictions for the (S)-enantiomer.

- Purity Assessment : Perform high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose- or cellulose-based columns) to quantify enantiomeric excess (>97% purity as per supplier specifications) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 226.1 (free base) and 262.6 (hydrochloride salt) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to moisture and oxidizing agents.

- Stability studies (accelerated thermal and humidity testing) should be conducted to determine shelf-life under varying conditions. Evidence suggests that pyrrolidine derivatives are prone to hygroscopicity; desiccants like silica gel are advised .

Q. What synthetic routes are documented for this compound?

Methodological Answer:

- Chiral Resolution : Enantioselective synthesis via asymmetric hydrogenation of a pyrrolidine precursor using chiral catalysts (e.g., Ru-BINAP complexes) .

- Substitution Reactions : React (S)-pyrrolidin-3-amine with 2-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous THF, followed by HCl salt formation .

Advanced Research Questions

Q. How can enantiomeric excess (EE) be optimized during synthesis?

Methodological Answer:

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalysts) to enhance stereochemical control. Monitor reaction progress via chiral HPLC.

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze the undesired enantiomer. For example, CAL-B lipase has been effective in resolving amine derivatives .

- Process Parameters : Optimize temperature, solvent polarity, and reaction time to favor the (S)-enantiomer. Polar aprotic solvents (e.g., DMF) may improve yield and EE .

Q. How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., (S)-1-benzylpyrrolidin-3-amine derivatives) to identify shifts caused by the 2-methylbenzyl group .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in a solvent system (e.g., ethanol/water) and analyzing the crystal structure.

- Computational Modeling : Use density functional theory (DFT) to simulate NMR or IR spectra and validate experimental results .

Q. What strategies improve solubility for in vitro pharmacological assays?

Methodological Answer:

- Salt Selection : Test alternative counterions (e.g., trifluoroacetate) to enhance aqueous solubility.

- Co-Solvents : Use DMSO or cyclodextrin-based solutions for stock preparations. Conduct phase-solubility studies to identify optimal ratios.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the pyrrolidine nitrogen, followed by enzymatic cleavage in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.